4-Hydroxyindole
Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxyindole and its derivatives has been explored through various methods, highlighting its chemical versatility. One approach involves the alkylation of substituted phenols, hydrolysis, and cyclization, utilizing "vicarious nucleophilic substitution of hydrogen (VNS)" to produce 4-hydroxyindole in a cost-effective and straightforward manner, with overall yields of 57.4% (L. Hong-li, 2003). Another method detailed the electrochemical oxidation of 4-hydroxyindole, examining the effects of its oxidation products on blood parameters in albino mice, indicating its potential biochemical implications (R. Goyal & Neeraj Kumar, 1999).
Molecular Structure Analysis
The molecular structure of 4-hydroxyindole contributes to its unique chemical behavior and reactivity. Studies on its electronic structure, particularly in the gas phase and under solvation, have been conducted to understand its absorption and emission spectra, revealing insights into its photophysical properties (D. Robinson et al., 2009).
Chemical Reactions and Properties
4-Hydroxyindole participates in a variety of chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For instance, its reactions with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions produce chromophores, highlighting its role in developing analytical applications like lipid peroxidation assays (D. Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of 4-hydroxyindole, such as solubility, melting point, and optical activity, are essential for its application in various scientific domains. However, specific studies focusing solely on the comprehensive physical properties of 4-hydroxyindole were not identified in this search, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of 4-hydroxyindole, including its acidity, basicity, and reactivity towards different chemical agents, underpin its utility in synthetic chemistry and biological studies. Its role in the facile synthesis of 3,4-fused tricyclic indoles through three-component reactions exemplifies its utility in creating complex molecular structures (Rongxian Bai et al., 2016).
Scientific Research Applications
Pharmaceutical Intermediate : -labeled 4-hydroxyindole serves as an intermediate for synthesizing the adrenergic agonist LY368842, which acts as a potent and selective β3 adrenergic receptor agonist (Czeskis, Clodfelter, & Wheeler, 2002).
Synthetic Chemistry : Hydrochloric acid treatment of 4-aminobenzofuran derivatives produces 4-hydroxyindole derivatives, which can further undergo thermal condensation with phenylmalonates to yield pyrrolocoumarins and furoquinolones (Fujihara & Kawazu, 1972).
Medical Research : 1-hydroxyindole chemistry, closely related to 4-hydroxyindole, has led to promising leads for α2-blockers, inhibitors of platelet aggregation, anti-osteoporosis agents, and strategies to combat desertification (Somei, 2008).
Antibacterial Agents : 4-hydroxyindole azo compounds exhibit promising antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as new antibacterial agents to combat antimicrobial resistance (Amengor et al., 2022).
Electrochemical Studies : Electrochemical oxidation of 4-hydroxyindole produces a hydroxy tetramer, which, when intracranially injected into albino mice, can cause liver disorder and hyperthyroidism (Goyal & Kumar, 1999).
Fluorescence Studies : Jet-cooled 4-hydroxyindole exhibits anomalously short fluorescence lifetimes, likely due to excited state tautomerism and proton transfer in clusters (Huang & Sulkes, 1996).
Safety And Hazards
4-Hydroxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
There are several potential future directions for 4-Hydroxyindole. It has applications in hair dyes, polymer synthesis, and a variety of pharmaceutical and medical products with applications in diabetes, HIV, cancer, and antiviral treatments . Additionally, it has been suggested that elucidation of gene regulatory networks using time-series data may prove useful for efforts to unwire the complexities of biosynthetic pathway components based on regulatory interactions and events .
properties
IUPAC Name |
1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQHXUGJIAKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Record name | indol-4-ol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057696 | |
Record name | 4-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxyindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11164 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxyindole | |
CAS RN |
2380-94-1 | |
Record name | 1H-Indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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